molecular formula C13H10ClF3N2O2 B8223013 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one

5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one

Cat. No.: B8223013
M. Wt: 318.68 g/mol
InChI Key: AHVXSXIRGLKYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H10ClF3N2O2 and its molecular weight is 318.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Myocardial Perfusion Imaging with PET : A study synthesized and evaluated 18F-labeled pyridaben analogs, including compounds structurally similar to 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one, as potential myocardial perfusion imaging (MPI) agents for PET scans. These compounds showed promising results in both mouse and pig models, suggesting potential use in cardiac imaging (Mou et al., 2012).

  • Corrosion Inhibition of Mild Steel : Pyridazinone derivatives, including closely related compounds, have been investigated for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These studies highlight the potential industrial application of such compounds in protecting metals from corrosion (Kalai et al., 2020).

  • Chemical Synthesis and Reactivity : Various studies have explored the synthesis and reactivity of pyridazinone compounds, including derivatives of this compound. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in organic synthesis (Kosolapova et al., 2013).

  • Lipase and α-Glucosidase Inhibition : Research on novel heterocyclic compounds derived from pyridazinone scaffolds, structurally similar to the compound , has shown potential in inhibiting lipase and α-glucosidase. This suggests possible applications in the treatment or study of metabolic disorders (Bekircan et al., 2015).

  • Synthesis of Novel Ring System Derivatives : The synthesis of new ring system derivatives based on pyridazinone structures, similar to the compound of interest, has been explored. This research contributes to the development of novel compounds with potential pharmaceutical or industrial applications (Kaji et al., 1984).

  • N-Nitration of Secondary Amines : Studies on the N-nitration of secondary amines using pyridazinone derivatives highlight the utility of these compounds in synthetic organic chemistry, potentially leading to the development of new chemical entities (Park et al., 2003).

Properties

IUPAC Name

5-chloro-2-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-21-9-4-2-8(3-5-9)7-19-12(20)11(13(15,16)17)10(14)6-18-19/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVXSXIRGLKYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.